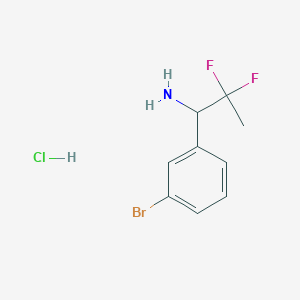

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride

Description

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine hydrochloride is a halogenated and fluorinated amine derivative. The 3-bromophenyl group and difluoro substitution at the propanamine backbone likely influence its electronic properties, lipophilicity, and binding affinity in biological systems.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2N.ClH/c1-9(11,12)8(13)6-3-2-4-7(10)5-6;/h2-5,8H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFLYSUVBUCKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride typically involves multiple steps:

Starting Material: The synthesis begins with 3-bromobenzene.

Amination: The amine group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and liquid crystals.

Biological Research: Researchers explore its interactions with biological systems to understand its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2-(methylamino)propan-1-one Hydrochloride (3b)

- Structure: Features a ketone group at the propan-1-one position and a methylamino substituent.

- Synthesis : Prepared via reaction of N-benzyl-N-methylamine with THF and hydrochloric acid .

- Key Differences : The ketone group (propan-1-one) replaces the difluoropropan-1-amine backbone, altering electronic properties and reducing basicity compared to the target compound.

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Structure : Contains a dimethyl group at the propanamine position instead of difluoro substitution.

- Molecular Formula : C₁₁H₁₇BrClN; Molar Mass: 278.62 g/mol .

- Key Differences : Methyl groups increase steric bulk and lipophilicity but reduce electronegativity compared to fluorine atoms. This may affect membrane permeability and receptor interactions.

1-(3-Bromophenyl)ethanamine Hydrochloride

N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine Hydrochloride

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride

- Structure : Difluoro substitution on the phenyl ring rather than the propanamine backbone.

- Molecular Formula : C₈H₇BrClF₂N .

- Key Differences : Fluorine placement on the aromatic ring alters π-π stacking interactions and electron-withdrawing effects, which could influence binding to aromatic receptor pockets.

Biological Activity

1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride is an organic compound notable for its unique structural features, including a bromophenyl group and two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders.

- IUPAC Name: 1-(3-bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride

- Molecular Formula: C9H10BrF2N·HCl

- CAS Number: 2580224-41-3

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride is primarily attributed to its interaction with various biological targets. It is thought to modulate neurotransmitter systems, which may contribute to its potential therapeutic effects in treating conditions such as anxiety and depression.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant activity against certain neurological pathways:

- Neurotransmitter Modulation: The compound has been shown to influence serotonin and dopamine levels in preclinical models, suggesting a potential role in mood regulation.

- Antidepressant Effects: In animal models, 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride demonstrated antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Studies

One notable study evaluated the efficacy of this compound in a rodent model of depression. The results indicated that administration of the compound led to a statistically significant reduction in depressive behaviors compared to control groups. Additionally, neurochemical analysis revealed increased levels of serotonin and norepinephrine in the brain regions associated with mood regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol | Hydroxyl group instead of amine | Different reactivity and activity |

| 1-(3-Bromophenyl)-2,2-difluoropropan-1-thiol | Thiol group increases nucleophilicity | Potential for disulfide bond formation |

| 1-(3-Bromophenyl)-2,2-difluoropropan-1-carboxylic acid | Carboxylic acid allows ionic interactions | Enhanced interaction with biological targets |

Future Directions and Research Opportunities

The ongoing exploration of 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride's biological activity presents several avenues for future research:

- Clinical Trials: Further clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies: Detailed investigations into its mechanism of action could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR): Research aimed at modifying the structure could lead to more potent derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step route involving Friedel-Crafts acylation followed by halogenation and reductive amination. For example:

Step 1 : Bromination of a substituted phenyl precursor using bromine in acetic acid under controlled temperature (0–5°C) to yield 3-bromophenyl intermediates.

Step 2 : Difluorination of the carbonyl group using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Step 3 : Reductive amination with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to form the amine, followed by HCl treatment to isolate the hydrochloride salt .

Critical Note : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-fluorination or byproduct formation.

Q. How is the compound characterized structurally and chemically post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are critical for confirming the difluoropropane moiety (δ ~ -110 ppm for CF2 in ¹⁹F NMR) and aromatic substitution patterns (e.g., meta-bromo coupling in ¹H NMR).

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak at m/z 286.55 (C9H11BrClF2N) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended. SHELXL software (v.2018/3) can refine structures, particularly for resolving disorder in fluorine positions .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Medicinal Chemistry : Acts as a precursor for developing CNS-targeting agents due to its fluorinated amine structure, which enhances blood-brain barrier permeability.

- Chemical Biology : Used to study enzyme inhibition (e.g., monoamine oxidases) via competitive binding assays with fluorogenic substrates .

- Material Science : Explored in fluorinated polymer synthesis for hydrophobic coatings, leveraging its aryl-fluorine interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Use orthogonal techniques (e.g., 2D NMR, IR) to differentiate between stereoisomers or solvate forms. For example, NOESY NMR can identify spatial proximity of fluorine and bromine atoms.

- Impurity Profiling : LC-MS with a C18 column (acetonitrile/water gradient) detects trace byproducts like dehalogenated derivatives or over-fluorinated analogs.

- Thermogravimetric Analysis (TGA) : Quantify residual solvents (e.g., DMF) that may distort ¹H NMR integration .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer :

- Disorder in Fluorine Positions : Fluorine atoms often exhibit positional disorder due to their high electronegativity. SHELXL’s PART instruction can model partial occupancy or split positions .

- Twinned Crystals : Use the HKLF 5 format in SHELX to refine twinned data. Pre-processing with CELL_NOW or TWINABS improves data quality.

- Weak Diffraction : High-flux synchrotron sources (e.g., Diamond Light Source) enhance resolution for low-quality crystals .

Q. How does the compound’s reactivity differ in nucleophilic substitution vs. electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Nucleophilic Substitution : The difluoropropane amine acts as a weak nucleophile. Reactivity can be enhanced via deprotonation with LDA (lithium diisopropylamide) in THF at -78°C, targeting halogenated electrophiles (e.g., benzyl bromides).

- EAS : The electron-withdrawing bromine and fluorine groups deactivate the aromatic ring, limiting EAS. However, directed ortho-metalation (e.g., using BuLi) enables regioselective functionalization .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeability, focusing on fluorine-lipid interactions.

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict pKa (amine protonation) and logP (partition coefficient) to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.